(Z)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
説明
Its Z-configuration at the α,β-unsaturated ketone (propenone) moiety enhances stereochemical specificity, which is critical for target binding. Key structural components include:
- A piperidine scaffold substituted with the oxadiazole-methyl group, providing conformational flexibility and facilitating interactions with hydrophobic pockets.
- A 3,4-dimethoxyphenyl group attached to the propenone system, contributing to π-π stacking and hydrogen bonding with biological targets.
This compound’s design aligns with trends in kinase inhibitor development, where oxadiazoles and piperidine derivatives are frequently employed to modulate selectivity and potency .
特性
IUPAC Name |
(Z)-1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-27-18-9-5-15(12-19(18)28-2)6-10-21(26)25-11-3-4-16(14-25)13-20-23-22(24-29-20)17-7-8-17/h5-6,9-10,12,16-17H,3-4,7-8,11,13-14H2,1-2H3/b10-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWUQEDIKJVOAA-POHAHGRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid structure, combining heterocyclic, aromatic, and aliphatic motifs. Below is a comparative analysis with analogous compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Diversity: Unlike natural products like Zygocaperoside or Isorhamnetin-3-O-glycoside (which rely on glycosidic or flavonoid frameworks), the target compound employs synthetic heterocycles (oxadiazole, piperidine) for enhanced stability and target engagement .
Functional Group Synergy: The dimethoxyphenyl group in the target compound mirrors the antioxidant phenylpropanoid motifs in Isorhamnetin-3-O-glycoside but is conjugated to a propenone system for electrophilic reactivity, a feature absent in natural analogs .
Synthetic Complexity : Compounds like 4g (from ) share the use of multiple heterocycles (tetrazole, benzodiazepine) but lack the cyclopropyl-oxadiazole motif, which may confer distinct pharmacokinetic profiles .
Research Findings and Mechanistic Insights
- Oxadiazole vs. Tetrazole : The 1,2,4-oxadiazole in the target compound offers greater metabolic resistance compared to tetrazoles (e.g., in 4g ), which are prone to enzymatic reduction .
- Piperidine Flexibility: The piperidine moiety enhances membrane permeability relative to rigid triterpenoid scaffolds (e.g., Zygocaperoside), as evidenced by computational logP predictions (target compound: ~3.2 vs. Zygocaperoside: ~1.8) .
- Dimethoxyphenyl vs.
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Range | References |
|---|---|---|
| Reaction Temperature | 60–80°C (oxadiazole cyclization) | |
| Catalyst Loading | 5–10 mol% (Pd for coupling) | |
| Solvent Polarity | DMF or THF for polar steps |
Q. Table 2: Biological Assay Recommendations
| Assay Type | Target System | Key Metrics | References |
|---|---|---|---|
| Kinase Inhibition | EGFR or CDK2 | IC₅₀ < 1 µM | |
| Cytotoxicity | HeLa cells | CC₅₀ < 10 µM | |
| Metabolic Stability | Human liver microsomes | t₁/₂ > 60 min |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
